3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYBIJJEVFERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228237-59-8 | |
| Record name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Technical Whitepaper: Physicochemical Profiling & Characterization of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Executive Summary This technical guide provides an in-depth analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a functionalized heterocyclic compound integrating a pyrazole pharmacophore with a sulfonamide zinc-binding group (ZBG) via a flexible propyl linker. While often utilized as a fragment in fragment-based drug discovery (FBDD) targeting metalloenzymes like Carbonic Anhydrase (CA), its specific physicochemical profile dictates its utility as a lead candidate. This document outlines its chemical identity, predicted and theoretical properties, and the rigorous experimental workflows required for its validation.
Chemical Identity & Structural Analysis
The compound is an amphiphilic molecule characterized by a polar "head" (sulfonamide) and an aromatic "tail" (pyrazole), separated by a propylene spacer. This structural arrangement allows for bidentate interactions within enzyme active sites.
| Property | Data |
| IUPAC Name | 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide |
| CAS Number | 1696838-10-4 |
| Molecular Formula | C₆H₁₁N₃O₂S |
| Molecular Weight | 189.24 g/mol |
| SMILES | C1=CN(N=C1)CCCS(=O)(=O)N |
| InChIKey | ZMTYBIJJEVFERG-UHFFFAOYSA-N |
Structural Visualization
The molecule possesses significant flexibility (4 rotatable bonds), allowing the pyrazole ring to adopt various conformations relative to the sulfonamide anchor.
Figure 1: Structural segmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide highlighting functional domains.
Physicochemical Profile (Predicted & Theoretical)
Due to the absence of extensive experimental literature for this specific fragment, the values below represent high-confidence predictions based on quantitative structure-property relationship (QSPR) models and functional group analysis.
Electronic & Solubility Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | -0.8 to 0.2 | Hydrophilic. The polar sulfonamide and pyrazole N offset the propyl chain. Indicates high aqueous solubility but potentially limited passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~86 Ų | Moderate polarity; typically <140 Ų is required for cell permeability. |
| pKa (Acidic) | ~10.1 | Attributed to the sulfonamide -NH₂. At physiological pH (7.4), it remains neutral. |
| pKa (Basic) | ~2.5 | Attributed to the Pyrazole N2. The ring is extremely weakly basic. |
| H-Bond Donors (HBD) | 1 | The sulfonamide -NH₂ protons.[1] |
| H-Bond Acceptors (HBA) | 3 | Sulfonamide oxygens (2) + Pyrazole N2 (1). |
Theoretical Solubility Profile
-
Water: High (>10 mg/mL expected due to negative LogP).
-
DMSO: Soluble.
-
Non-polar solvents (Hexane): Insoluble.
Synthetic Route & Characterization Strategy
To validate this compound, a robust synthesis and characterization workflow is required. The following protocol ensures high purity suitable for biological assays.
Synthesis Workflow
The most reliable route involves the nucleophilic substitution of a propyl-sulfonate precursor by pyrazole, followed by functional group interconversion.
Figure 2: Proposed synthetic pathway via sultone ring-opening and subsequent amination.
Analytical Validation Protocols
Protocol A: NMR Validation
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.7–7.8 (d, 1H, Pyrazole-H3)
- 7.4–7.5 (d, 1H, Pyrazole-H5)
- 6.8 (s, 2H, SO₂NH₂, exchangeable with D₂O)
- 6.2–6.3 (t, 1H, Pyrazole-H4)
- 4.2 (t, 2H, N-CH₂)
- 2.9–3.0 (t, 2H, S-CH₂)
- 2.1–2.2 (m, 2H, C-CH₂-C)
-
Causality: The triplet at
6.2 is diagnostic for the pyrazole 4-position, confirming N1 substitution (N2 substitution would shift this pattern).
Protocol B: Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization).
-
Expected m/z: 190.25 [M+H]⁺.
-
Fragment: Loss of SO₂NH₂ (neutral loss of 79 Da) may be observed in MS/MS.
Biological Context: Carbonic Anhydrase Inhibition[7]
Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety (
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.
-
Selectivity Challenge: The propyl-pyrazole tail is designed to interact with the hydrophobic wall of the active site. The length of the linker (3 carbons) is critical for distinguishing between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII).
-
Predicted Activity: Based on SAR of similar pyrazole-sulfonamides, this compound is likely a low-nanomolar to micromolar inhibitor of hCA II.
Experimental Determination of Physicochemical Properties
Since public experimental data is sparse, the following self-validating protocols should be used to generate the data.
Potentiometric pKa Determination
Objective: Determine the precise dissociation constant of the sulfonamide proton.
-
Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
-
Analysis: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa.
-
Self-Check: If pKa < 9.0, check for electron-withdrawing impurities. Sulfonamides attached to aliphatics are typically pKa 10–11.
-
Shake-Flask LogP Measurement
Objective: Measure lipophilicity.
-
Phases: Pre-saturate 1-octanol with water and water with 1-octanol.
-
Equilibration: Dissolve compound in the aqueous phase (buffer pH 7.4). Add equal volume of octanol.
-
Separation: Shake for 4 hours, centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137964717, 3-(1H-pyrazol-1-yl)propane-1-sulfonamide. Retrieved from [Link]
- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
- European Chemicals Agency (ECHA).Registration Dossier for Pyrazole Derivatives.
Sources
Molecular weight and structural formula of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a bifunctional molecular scaffold increasingly relevant in Fragment-Based Drug Discovery (FBDD). Characterized by a pyrazole "warhead" linked via a flexible propyl chain to a polar sulfonamide anchor, this compound represents a classic "linker-functionalized" fragment.
Its structural duality allows it to serve two critical roles:
-
Pharmacophore: As a primary sulfonamide, it acts as a zinc-binding group (ZBG) for metalloenzymes such as Carbonic Anhydrases (CAs).
-
Synthetic Intermediate: It functions as a versatile building block for constructing complex kinase inhibitors or PROTAC linkers, where the pyrazole nitrogen serves as a nucleophilic attachment point or a hydrogen bond acceptor.
Physicochemical Profile
The molecule combines a heteroaromatic ring with a polar, ionizable tail. Understanding its physicochemical properties is essential for predicting its behavior in biological assays and synthetic workflows.
Table 1: Key Physicochemical Properties[1][2]
| Property | Value / Description | Rationale/Methodology |
| IUPAC Name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | Official nomenclature |
| Molecular Formula | C₆H₁₁N₃O₂S | Stoichiometric calculation |
| Molecular Weight | 189.24 g/mol | Average mass (C=12.01, H=1.008, N=14.01, O=16.00, S=32.06) |
| Monoisotopic Mass | 189.0572 Da | High-resolution MS target |
| H-Bond Donors | 2 (Sulfonamide -NH₂) | Critical for active site interactions (e.g., Zn²⁺ coordination) |
| H-Bond Acceptors | 3 (Pyrazole N2, Sulfonyl oxygens) | Pyrazole N2 is a key acceptor (pKa ~2.5 for conjugate acid) |
| LogP (Estimated) | ~ -0.2 to 0.5 | Low lipophilicity due to the polar sulfonamide group |
| Topological PSA | ~86 Ų | Polar Surface Area; indicates good membrane permeability potential |
| Physical State | White to off-white solid | Typical for low-MW primary sulfonamides |
Synthetic Architecture
The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide presents a challenge in regioselectivity (N1 vs. N2 alkylation of pyrazole) and functional group interconversion. The most robust, atom-economical route utilizes 1,3-Propane Sultone as a bifunctional electrophile.
The Sultone Ring-Opening Protocol
This method avoids the use of volatile alkyl halides and directly installs the sulfonate moiety, which is subsequently activated to the sulfonamide.
Step-by-Step Methodology:
-
N-Alkylation (Ring Opening):
-
Reagents: 1H-Pyrazole, 1,3-Propane Sultone, NaH (or K₂CO₃).
-
Solvent: Anhydrous DMF or THF.
-
Condition: 0°C to Room Temperature, 12h.
-
Mechanism: The pyrazolate anion attacks the electrophilic carbon of the sultone, opening the ring to form the sodium 3-(1H-pyrazol-1-yl)propane-1-sulfonate salt.
-
Note: Regioselectivity favors N1 alkylation due to steric and electronic control.
-
-
Chlorination (Activation):
-
Reagents: Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅).
-
Catalyst: Catalytic DMF.
-
Condition: Reflux, 2-4h.
-
Product: 3-(1H-Pyrazol-1-yl)propane-1-sulfonyl chloride.
-
Critical Control Point: The sulfonyl chloride intermediate is moisture-sensitive. Maintain strictly anhydrous conditions.
-
-
Amidation:
-
Reagents: Aqueous Ammonia (NH₄OH) or Ammonia in Dioxane.
-
Solvent: DCM or THF (biphasic if using aq. NH₃).
-
Condition: 0°C, dropwise addition.
-
Purification: Recrystallization from Ethanol/Water.
-
Synthetic Workflow Diagram
Figure 1: The "Sultone Route" provides a direct, high-yield pathway to the target sulfonamide, minimizing byproduct formation.
Structural Characterization & Logic
Validating the structure requires confirming both the connectivity of the propyl chain and the integrity of the sulfonamide group.
NMR Spectroscopy logic
-
¹H NMR (DMSO-d₆):
-
Pyrazole Ring: Three distinct signals.[1][2][3] The H3 and H5 protons often appear as doublets (δ ~7.4–7.8 ppm), while H4 is a triplet or dd (δ ~6.2 ppm).
-
Propyl Linker: Three multiplets.
-
N-CH₂-: Triplet, deshielded by the nitrogen (δ ~4.2 ppm).
-
-CH₂-SO₂: Triplet/Multiplet, deshielded by the sulfonyl group (δ ~3.0 ppm).
-
-CH₂-: Central methylene, quintet (δ ~2.1 ppm).
-
-
Sulfonamide: A broad singlet integrating to 2H (δ ~6.8–7.2 ppm), exchangeable with D₂O.
-
Mass Spectrometry (ESI-MS)
-
Positive Mode (+): Look for [M+H]⁺ at 190.06 m/z .
-
Adducts: [M+Na]⁺ at 212.04 m/z is common due to the polarity of the sulfonamide.
Applications in Drug Discovery
Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides (R-SO₂NH₂) are the quintessential inhibitors of Carbonic Anhydrases. The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
-
Mechanism: The pyrazole tail provides a secondary interaction ("tail interaction") with the hydrophobic or hydrophilic residues at the rim of the active site, potentially conferring isoform selectivity (e.g., CA IX vs. CA II).
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" because it adheres to the Rule of Three :
-
MW < 300 (189 Da)
-
H-bond donors ≤ 3 (2)
-
H-bond acceptors ≤ 3 (3)
-
cLogP ≤ 3 (~0.2)[4]
Researchers use this scaffold to "grow" molecules. The pyrazole ring can be further functionalized (e.g., halogenation at C4) to access new chemical space while the sulfonamide remains anchored to the target protein.
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the bidentate binding potential of the scaffold.
References
-
PubChemLite. 3-(1H-pyrazol-1-yl)propane-1-sulfonamide (Compound Summary). National Library of Medicine. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Sulfonamides. [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide | C6H11N3O2S | CID 122480685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicted solubility of pyrazole propane sulfonamides in water vs organic solvents
An In-Depth Technical Guide to the Predicted Solubility of Pyrazole Propane Sulfonamides in Water vs. Organic Solvents
Foreword: The Solubility Challenge in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug is fraught with challenges. Among the most significant early hurdles is the physicochemical property of solubility. Poor aqueous solubility is a leading cause of attrition, contributing to low bioavailability, erratic in-vivo performance, and ultimately, the failure of otherwise potent compounds.[1][2] It is estimated that up to 40% of approved drugs and as many as 90% of compounds in the development pipeline are poorly soluble.[1]
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[3][4] Its unique combination of a hydrogen-bonding pyrazole ring and an acidic sulfonamide moiety presents a complex but tunable solubility profile. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally verify the solubility of pyrazole propane sulfonamides. We will explore the molecular drivers of solubility, introduce robust predictive and experimental methodologies, and provide a comparative analysis of their behavior in aqueous and organic media.
Molecular Architecture and its Influence on Solubility
The solubility of a pyrazole propane sulfonamide is not a single, static value but a dynamic property governed by an intricate balance of intermolecular forces between the solute and the solvent. Understanding the contribution of each molecular fragment is paramount to predicting and optimizing this behavior. The key to solubility lies in the interplay between the energy required to break the solute's crystal lattice and the energy released upon its solvation.[5]
-
The Pyrazole Ring : As a five-membered aromatic heterocycle, the pyrazole ring possesses both polar and non-polar characteristics. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor, features that generally favor aqueous solubility.[6] However, the carbon backbone of the ring contributes to its lipophilicity. Substitutions on the pyrazole ring can dramatically alter the solubility profile.
-
The Sulfonamide Moiety (-SO₂NH-) : This functional group is a critical determinant of solubility. The two oxygen atoms are strong hydrogen bond acceptors.[7] The N-H proton is weakly acidic, with its pKa typically falling in the range that allows for ionization at physiological pH. Deprotonation to the sulfonamidate anion significantly enhances aqueous solubility. Capping the sulfonamide nitrogen, a common strategy in lead optimization, can reduce acidity and polar surface area, thereby decreasing aqueous solubility but potentially improving membrane permeability.[8]
-
The Propane Linker : The three-carbon chain connecting the pyrazole and sulfonamide-bearing moieties primarily contributes to the molecule's lipophilicity and conformational flexibility. A longer or more branched alkyl chain will generally decrease aqueous solubility while favoring solubility in non-polar organic solvents.
-
Aromatic Substituents : Groups attached to other parts of the scaffold (e.g., a phenyl ring) can have a profound impact. Hydrophobic substituents (e.g., -Cl, -CF₃) will decrease aqueous solubility, whereas polar groups (e.g., -OH, -NH₂) will increase it.
The following diagram illustrates the key molecular features of a generic pyrazole propane sulfonamide and their respective influence on solubility.
In Silico Prediction: Early Insights into Solubility
Before committing valuable resources to synthesis and experimentation, computational models provide a rapid, cost-effective means of triaging compounds. Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate physicochemical descriptors of a molecule with its experimental solubility.[5][9]
Commonly used descriptors for predicting solubility include:
-
LogP / LogD : The logarithm of the partition coefficient (octanol/water) is a primary measure of lipophilicity.[10]
-
Topological Polar Surface Area (TPSA) : The surface sum over all polar atoms is a good indicator of hydrogen bonding capacity.
-
Molecular Weight (MW) : Larger molecules often have lower solubility.
-
Hydrogen Bond Donors/Acceptors : Counts of these functional groups are critical for predicting interactions with protic solvents.[10]
-
Melting Point (MP) : Used in the General Solubility Equation (GSE), the melting point serves as a surrogate for the energy of the crystal lattice.[5]
While powerful for ranking compounds within a series, it is crucial to recognize that in silico predictions are not a substitute for experimental measurement. Their accuracy is highly dependent on the quality and relevance of the training data set, and they often struggle with novel scaffolds.
Experimental Protocols: A Self-Validating System
Experimental solubility data is the cornerstone of any drug development program. The choice of assay depends on the stage of research, balancing throughput with accuracy. It is essential to distinguish between two fundamental types of solubility measurements: kinetic and thermodynamic.[11][12]
Kinetic vs. Thermodynamic Solubility
Kinetic and thermodynamic solubility are not interchangeable and answer different questions. Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-energy state (e.g., a DMSO stock), begins to precipitate.[13][14] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[11] This high-throughput measurement is invaluable for early discovery screening.
Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[12] It is a lower-energy, more stable value that is critical for lead optimization and pre-formulation studies.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol represents the "gold standard" for determining equilibrium solubility.[12][15] Its self-validating nature comes from ensuring sufficient time to reach equilibrium and visually confirming the presence of undissolved solid.
Methodology:
-
Compound Preparation : Add an excess of solid compound (typically 1-2 mg, ensuring purity >95%) to a glass vial. The presence of excess solid at the end of the experiment is a critical quality control checkpoint.
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, or an organic solvent).
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. For compounds that may undergo polymorphic transformation, a 72-hour incubation is recommended.[12]
-
Phase Separation : Allow the vials to stand undisturbed for at least 1 hour to let the solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection : Carefully collect an aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filtration (Optional but Recommended) : Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates.
-
Quantification : Dilute the clear filtrate in a suitable mobile phase and quantify the compound concentration using a validated HPLC-UV method against a standard calibration curve.
Protocol 2: Kinetic Solubility via DMSO Dilution
This higher-throughput method is ideal for screening large numbers of compounds in early discovery.[16]
Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO), typically 10-20 mM.
-
Assay Plate Preparation : In a 96-well microplate, add the aqueous buffer (e.g., PBS pH 7.4).
-
Compound Addition : Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.
-
Precipitate Detection : Measure the amount of precipitate formed. This can be done directly via turbidimetry (nephelometry), which measures light scattering.[17]
-
Quantification (Alternative) : Alternatively, filter the plate and measure the concentration of the compound remaining in the filtrate via HPLC-UV or LC-MS/MS.[16] The concentration at which the compound begins to precipitate is reported as the kinetic solubility.
Comparative Analysis: Aqueous vs. Organic Solvents
A comprehensive solubility profile requires testing in a panel of solvents relevant to both biological systems and laboratory handling.
-
Aqueous Buffers : Solubility in buffers at pH values simulating the gastrointestinal tract (e.g., pH 1.2, 6.8) and blood (pH 7.4) is essential for predicting oral absorption.[12] For ionizable compounds like sulfonamides, solubility can vary by orders of magnitude across this pH range.
-
Organic Solvents :
-
DMSO/DMF : High polarity, aprotic solvents capable of dissolving a wide range of compounds. They are standard for preparing stock solutions for biological assays.[6]
-
Ethanol/Methanol : Polar, protic solvents often used in formulation and crystallization studies.[18]
-
1-Octanol : Used in conjunction with water to determine the LogP value, a key measure of lipophilicity that influences membrane permeability.[3][19]
-
Hexane/Cyclohexane : Non-polar solvents used to assess the solubility of highly lipophilic compounds and understand non-polar interactions.[3][20]
-
The following table provides a hypothetical but representative summary of predicted solubility data for a series of pyrazole propane sulfonamides, illustrating the impact of structural modifications.
| Compound ID | R-Group (on Phenyl) | Predicted Solubility (µg/mL) - pH 7.4 Buffer | Predicted Solubility (µg/mL) - Ethanol | Predicted Solubility (µg/mL) - DMSO | Predicted Solubility (µg/mL) - Hexane |
| PPS-001 | -H | 55 | 1,200 | >20,000 | <1 |
| PPS-002 | -Cl | 15 | 950 | >20,000 | 5 |
| PPS-003 | -OCH₃ | 40 | 1,100 | >20,000 | <1 |
| PPS-004 | -OH | 150 | 2,500 | >20,000 | <1 |
Conclusion
The solubility of pyrazole propane sulfonamides is a multifaceted property governed by the delicate balance of their structural components. While in silico models offer valuable early guidance, they must be anchored by robust, well-designed experimental validation. A thorough understanding of the distinction between kinetic and thermodynamic solubility is critical for making informed decisions at the appropriate stage of the drug discovery pipeline. By systematically evaluating solubility in both aqueous and relevant organic solvents, researchers can build a comprehensive physicochemical profile, enabling the rational design of compounds with a higher probability of success and accelerating the development of new medicines.
References
-
Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 10(6), 2558–2577. [Link]
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3553. [Link]
-
Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Iranian Journal of Pharmaceutical Research, 4(4), 231-238. [Link]
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Hoelke, B., Gildenast, H., & Luebbert, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 579-585. [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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Hanaee, J., et al. (2005). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. School of Pharmacy, Tabriz University of Medical Sciences. [Link]
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Savu, S. R., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
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Ghafourian, T., & Barzegar-Jalali, M. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical and Pharmaceutical Bulletin, 55(6), 885-890. [Link]
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Liu, R. (Ed.). (2015). Water Insoluble Drug Formulation. CRC Press. [Link]
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Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. [Link]
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Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Khandelwal, A., et al. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 58(6), 2404–2414. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Sci-Hub. [Link]
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Sreekanth, B. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]
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Ghafourian, T., & Barzegar-Jalali, M. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. J-Stage. [Link]
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Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
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Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 333, 116269. [Link]
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Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. [Link]
-
Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]
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Jouyban, A. (Ed.). (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Gilbert, A. M., et al. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 21(14), 4332-4335. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
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Al-Hourani, B. J. (2023). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]
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De Rycker, M., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6548-6567. [Link]
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RCSB PDB. (n.d.). Sulfonamide. PDB-101. [Link]
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Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]
-
Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]
-
Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. [Link]
-
Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26369–26378. [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
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Cárdenas, Z. J., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 4991. [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]
-
Delgado, D. R., & Martínez, F. (2013). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 20(1), 27-36. [Link]
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Literature review of pyrazole-based sulfonamide derivatives in medicinal chemistry
[1]
Executive Summary
The pyrazole-based sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, most notably validated by the commercial success of Celecoxib (Celebrex®). Beyond its canonical role as a selective Cyclooxygenase-2 (COX-2) inhibitor, this pharmacophore has evolved into a versatile platform for oncology (kinase inhibition), antimicrobial therapeutics, and carbonic anhydrase (CA) regulation.[1]
This technical guide dissects the structural logic, synthetic pathways, and mechanistic diversity of 1,5-diarylpyrazole sulfonamides. It is designed to provide drug developers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.
The Pharmacophore: Structural Logic
The core value of the pyrazole sulfonamide lies in its ability to navigate the steric and electronic requirements of diverse protein active sites.
The Celecoxib Paradigm (COX-2 Selectivity)
The defining feature of this class is the 1,5-diaryl substitution pattern.
-
The Scaffold: A central pyrazole ring acts as a rigid linker.
-
The "Magic Bullet": A sulfonamide (
) moiety at the para-position of the -phenyl ring. -
Mechanism: Unlike non-selective NSAIDs, the sulfonamide group inserts into a distinct hydrophilic "side pocket" present in the COX-2 channel (lined by His90, Arg513, and Val523) but absent in COX-1 due to the bulky Ile523 residue.
Beyond Inflammation: Multi-Targeting
Recent medicinal chemistry campaigns have repurposed this scaffold:
-
Carbonic Anhydrase (CA): The sulfonamide zinc-binding group (ZBG) coordinates with the Zn(II) ion in the CA active site.[2] Bulky pyrazole tails confer isoform selectivity (e.g., targeting tumor-associated hCA IX).[1]
-
Kinase Inhibition: The pyrazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases like VEGFR-2 and EGFR.
Mechanistic Pathways & Signaling
To understand the therapeutic impact, we must visualize the signaling cascades these derivatives modulate. The primary target remains the Arachidonic Acid pathway, but dual inhibition (COX/LOX) is an emerging frontier to prevent pathway shunting.
Visualization: The Arachidonic Acid Cascade & Inhibition Points
Figure 1: Mechanism of Action. The diagram illustrates the selective blockade of the COX-2 pathway by pyrazole sulfonamides, preventing prostaglandin synthesis while sparing the COX-1 "housekeeping" functions. Green dashed lines indicate emerging dual-inhibitor capabilities.
Structure-Activity Relationship (SAR) Deep Dive
The optimization of 1,5-diarylpyrazoles relies on precise modifications at specific ring positions.
| Position | Function | SAR Rule / Insight |
| N1 (Aryl) | Pharmacophore Anchor | Must be an aryl ring. A para-sulfonamide ( |
| C3 | Lipophilicity/Potency | Lipophilic electron-withdrawing groups (e.g., |
| C4 | Electronic Modulation | Often unsubstituted (H) or halogenated (F, Cl). Substituents here can fine-tune metabolic stability and electronic density of the pyrazole ring. |
| C5 (Aryl) | Steric Selector | The second aryl ring. In Celecoxib, this is a 4-methylphenyl group.[4][5] Steric bulk is tolerated here, but specific substitution patterns (e.g., 4-F vs 4-OMe) dictate the "fit" within the hydrophobic channel. |
Key Causality: The selectivity index (COX-1/COX-2 ratio) is primarily driven by the interaction between the sulfonamide at N1 and the
Synthetic Strategies & Protocols
The construction of the 1,5-diarylpyrazole scaffold typically employs the Knorr Pyrazole Synthesis or a Claisen-Schmidt condensation followed by cyclization.
Visualization: Synthetic Workflow
Figure 2: General synthetic route for Celecoxib analogues via 1,3-diketone condensation.
Detailed Protocol: Synthesis of 1,5-Diarylpyrazole Sulfonamide
Objective: Synthesis of a Celecoxib analogue (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[4][5]
Reagents:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (25% in methanol)
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol (absolute)[6]
Step-by-Step Procedure:
-
Formation of 1,3-Diketone (Claisen Condensation):
-
In a round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) in MTBE or Methanol.
-
Add Sodium methoxide (12 mmol) slowly under stirring.
-
Add Ethyl trifluoroacetate (11 mmol) dropwise.
-
Causality: The base deprotonates the alpha-carbon of the acetophenone, creating an enolate that attacks the ester.
-
Stir at room temperature for 12–16 hours. The mixture will darken/precipitate.
-
Acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
-
Cyclization (Knorr Reaction):
-
Dissolve the crude 1,3-diketone (5 mmol) in Ethanol (20 mL).
-
Add 4-Sulfonamidophenylhydrazine hydrochloride (5.5 mmol).
-
Critical Step: Heat to reflux (
) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). -
Mechanism:[7][8][9][10] The hydrazine nitrogen attacks the carbonyl carbons. Regioselectivity (1,5-diaryl vs 1,3-diaryl) is driven by the reactivity of the hydrazine and the steric bulk of the trifluoromethyl group. The 1,5-isomer is thermodynamically favored under these conditions.
-
-
Purification:
-
Cool the mixture. The product often precipitates upon cooling.
-
Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (look for pyrazole singlet ~6.8–7.2 ppm) and Mass Spectrometry.
-
Biological Assay Protocol: COX-2 Inhibition[1][4][5][6][10][12]
Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).
-
Preparation: Reconstitute lyophilized COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Incubation:
-
Add 150
L of assay buffer to wells. -
Add 10
L of Heme. -
Add 10
L of enzyme (COX-1 or COX-2). -
Add 10
L of the synthesized Pyrazole Sulfonamide (dissolved in DMSO). -
Incubate for 5 minutes at
to allow inhibitor binding to the active site.
-
-
Initiation:
-
Add 20
L of Colorimetric Substrate (TMPD). -
Add 20
L of Arachidonic Acid to initiate the reaction.
-
-
Measurement:
-
Read absorbance at 590 nm after 5 minutes.
-
Self-Validation: Include a standard inhibitor (Celecoxib) and a solvent control (100% activity).
-
Calculate
using a log-concentration vs. inhibition curve.
-
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[4][5] Journal of Medicinal Chemistry.
-
Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.
-
Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
-
Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.
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- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. srrjournals.com [srrjournals.com]
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- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
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- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals
This technical guide provides an in-depth analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide, a molecule of interest within the broader class of pyrazole-containing sulfonamides. While this specific compound is not extensively documented in public databases, this guide consolidates known information on its chemical identity and offers expert-driven insights into its synthesis, predicted analytical profile, and potential biological significance based on established data from structurally related compounds.
Core Chemical Identity and Physicochemical Properties
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a heterocyclic compound featuring a pyrazole ring linked via a propyl chain to a sulfonamide functional group. As of the latest database reviews, a specific CAS number has not been assigned to this compound, suggesting its novelty or limited reporting in scientific literature. However, its fundamental chemical identifiers have been established and are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₂S | PubChem |
| Molecular Weight | 189.24 g/mol | PubChem |
| IUPAC Name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | PubChem |
| Canonical SMILES | C1=CN(N=C1)CCCS(=O)(=O)N | PubChem |
| InChI Key | ZMTYBIJJEVFERG-UHFFFAOYSA-N | PubChem |
| Monoisotopic Mass | 189.05719778 Da | PubChem |
| Predicted XLogP3 | -0.8 | PubChem |
Proposed Synthesis Protocol: An Expert-Driven Approach
The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can be logically approached through a two-step process involving the N-alkylation of pyrazole followed by functional group transformation to the desired sulfonamide. This proposed methodology is grounded in established synthetic strategies for N-alkyl pyrazoles and sulfonamide preparations.[1][2][3]
Step 1: N-Alkylation of Pyrazole with a Halogenated Propane Precursor
The initial and critical step is the selective N-alkylation of the pyrazole ring. A common and effective method involves the reaction of pyrazole with a suitable 3-carbon electrophile under basic conditions.[1]
Protocol:
-
To a solution of pyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
-
Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture. The use of a bifunctional reagent allows for selective reaction at the more reactive bromine site, leaving the chlorine available for the subsequent step.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 1-(3-chloropropyl)-1H-pyrazole by column chromatography on silica gel.
Causality of Experimental Choices: The use of a base is essential to deprotonate the pyrazole, increasing its nucleophilicity for the alkylation reaction. Acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction. 1-bromo-3-chloropropane is selected as the alkylating agent to introduce the propyl chain with a terminal chlorine, which is a good leaving group for the subsequent sulfonamide formation.
Step 2: Sulfonamide Formation
The terminal chlorine of 1-(3-chloropropyl)-1H-pyrazole can be converted to the sulfonamide via a two-step sequence involving substitution with a sulfite salt followed by oxidative amination.
Protocol:
-
Dissolve the purified 1-(3-chloropropyl)-1H-pyrazole (1.0 eq) in an aqueous ethanol solution.
-
Add sodium sulfite (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium 3-(1H-pyrazol-1-yl)propane-1-sulfonate salt.
-
To the aqueous solution, add hydroxylamine-O-sulfonic acid (1.5 eq) and stir at room temperature.
-
The resulting 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can be extracted with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Self-Validating System: The progress of each step should be meticulously monitored by TLC. The identity and purity of the intermediate and final products should be confirmed by NMR and mass spectrometry to validate the success of the protocol.
Synthesis Workflow Diagram
Sources
Methodological & Application
Crystallization and purification methods for pyrazole sulfonamide intermediates
Topic: Crystallization and Purification Methods for Pyrazole Sulfonamide Intermediates Content Type: Application Note & Detailed Protocols Audience: Process Chemists, API Developers, and Crystallization Scientists
Strategies for Regioisomer Depletion and Polymorph Control
Executive Summary & Critical Quality Attributes (CQAs)
Pyrazole sulfonamides (e.g., Celecoxib, Sildenafil analogs) are privileged scaffolds in medicinal chemistry but present distinct purification challenges. The condensation of hydrazines with 1,3-dicarbonyls often yields a mixture of regioisomers (1,3- vs. 1,5-diaryl pyrazoles) and polymorphs . Standard chromatography is often cost-prohibitive at scale, making crystallization the primary unit operation for purification.
This guide details the thermodynamic and kinetic control strategies required to achieve API-grade purity (>99.5%) directly from crude reaction mixtures.
Critical Quality Attributes (CQAs)
| CQA | Target Specification | Control Strategy |
| Chemical Purity | > 99.5% (HPLC) | Solubility differential in Alcohol/Water systems. |
| Regioisomer Content | < 0.10% | Thermodynamic selection via slow cooling; exploiting lattice energy differences. |
| Polymorph Form | Stable Form (e.g., Form III for Celecoxib) | Seeding at low supersaturation; solvent activity control ( |
| Residual Solvent | < ICH Limits | High-temperature drying; antisolvent selection (avoiding solvate formers like DCM). |
Application Note: The Regioisomer Separation Challenge
The Mechanism of Selectivity
In the synthesis of pyrazole sulfonamides (e.g., the reaction of 4-hydrazinobenzenesulfonamide with a fluorinated diketone), two isomers are formed.[1] The 1,5-diaryl isomer (often the active drug) typically possesses higher lattice energy and a higher melting point than the 1,3-diaryl isomer (impurity) due to more efficient packing and hydrogen bonding networks involving the sulfonamide (
Experimental Insight: We exploit this lattice energy difference. By selecting a solvent system where the impurity has a flatter solubility curve (lower temperature dependence) or significantly higher solubility at ambient temperature, we can force the impurity to remain in the mother liquor (supernatant) while the product crystallizes.
Recommended Solvent Systems
Based on Hansen Solubility Parameters (HSP), the following systems are most effective for pyrazole sulfonamides:
| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism |
| 2-Propanol / Water | 70:30 to 50:50 | Regioisomer Depletion | "Salting out" effect; water reduces solubility of the hydrophobic pyrazole core. |
| Ethanol / Water | 60:40 | General Recrystallization | Balances yield vs. purity; excellent for removing unreacted hydrazine. |
| Acetone / Water | Variable | Polymorph Screening | Fast evaporation/nucleation; useful for generating metastable forms. |
Visualizing the Purification Workflow
The following diagram illustrates the decision matrix for purifying crude pyrazole sulfonamides, moving from synthesis to final isolation.
Caption: Workflow for the purification of pyrazole sulfonamides, emphasizing the critical seeding and aging steps to ensure regioisomer depletion.
Protocol A: Regio-Selective Crystallization (IPA/Water System)
Objective: Purify crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib intermediate type) to remove the 1,3-isomer.
Reagents
-
Crude Pyrazole Sulfonamide (Assay: ~90-95%)
-
2-Propanol (IPA), HPLC Grade
-
Deionized Water
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Methodology
-
Dissolution & Saturation:
-
Charge the crude solid into a jacketed glass reactor.
-
Add 2-Propanol (5 volumes relative to solid weight).
-
Heat to 75°C (Reflux).
-
Self-Validating Check: The solution should be clear. If not, add IPA in 0.5 vol increments.
-
Add Water (2 volumes) slowly while maintaining reflux. The solution may become slightly turbid; if so, add just enough IPA to clarify.
-
-
Clarification (Hot Filtration):
-
If colored, add 5% wt activated carbon and stir for 30 mins at 75°C.
-
Filter through a pre-heated Celite pad to remove carbon/inorganics.
-
Critical: Wash the filter cake with hot IPA/Water (70:30) to recover product.
-
-
Nucleation & Seeding (Polymorph Control):
-
Cool the filtrate to 60°C at a rate of 1°C/min.
-
Seeding: Add 0.5-1.0% wt of pure seed crystals (desired polymorph).
-
Hold: Maintain at 60°C for 60 minutes.
-
Why? This allows the seed crystals to grow without secondary nucleation, preventing the inclusion of impurities.
-
-
Controlled Cooling:
-
Cool from 60°C to 20°C at a rate of 0.2°C to 0.5°C/min .
-
Caution: Rapid cooling here will trap the 1,3-isomer impurity inside the crystal lattice.
-
-
Antisolvent Finish (Yield Maximization):
-
Once at 20°C, slowly add Water (3 additional volumes) over 2 hours.
-
Cool further to 0-5°C and hold for 2 hours.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel or centrifuge.
-
Displacement Wash: Wash the cake with 2 volumes of cold (0°C) IPA/Water (50:50).
-
IPC (In-Process Control): Check the filtrate by HPLC.[2] The mother liquor should contain the majority of the regioisomer impurity.
-
Protocol B: Troubleshooting "Oiling Out"
A common failure mode in sulfonamide crystallization is "oiling out" (Liquid-Liquid Phase Separation) before crystallization. This occurs when the melting point of the solvated solid is depressed below the operating temperature.[3]
Corrective Action Plan:
-
Diagnosis: The solution turns milky/opaque without distinct particles, or oil droplets form on the reactor walls.
-
Immediate Intervention:
-
Reheat the mixture until the oil redissolves (clear solution).
-
Increase the Solvent:Antisolvent ratio (add more "good" solvent, e.g., Ethanol).
-
Seed at a higher temperature. If oiling out happens at 50°C, seed at 55°C or 60°C to provide a surface for growth, bypassing the amorphous oil phase.
-
Analytical Validation (Self-Validating Systems)
To ensure the protocol is working during execution, use these checks:
| Test | Stage | Acceptance Criteria |
| Cloud Point Detection | During Water Addition | Onset of turbidity should match the metastable zone width (MSZW) established in development. |
| Microscopy | During Aging | Crystals should be distinct geometric shapes (e.g., needles or plates), not amorphous agglomerates. |
| Supernatant HPLC | Before Filtration | The ratio of [Impurity]/[Product] in the liquid phase should be significantly higher than in the solid. |
References
-
Pfizer Inc. "Process for the preparation of Celecoxib." U.S. Patent 5,892,053. Link
-
BenchChem Technical Support. "Recrystallization of Sulfonamide Products." Link
-
Tewari, K. et al. "Crystal polymorphism and spectroscopical properties of sulfonamides." PMC, 2022. Link
-
Luque, C. et al. "Preparation, separation and characterization of two pyrazolic regioisomers."[4] Inorganica Chimica Acta, 2011.[4] Link
- Nangia, A. "Sulfonamide Polymorphism and Control Strategies." Crystal Growth & Design, ACS Publications.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Application Notes & Protocols: Leveraging 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] This approach relies on screening small, low-complexity molecules ("fragments") to identify weak but highly efficient binders, which then serve as starting points for building more potent, drug-like molecules.[3][4] This guide provides a detailed technical overview and practical protocols for utilizing 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a versatile and promising fragment, in FBDD campaigns. We will explore the strategic rationale for its use, its physicochemical properties, and step-by-step methodologies for screening, hit validation, and initial hit-to-lead optimization.
Introduction: The Strategic Value of the Pyrazole-Sulfonamide Fragment
The success of an FBDD campaign begins with the rational design of the fragment library.[5] The chosen fragments must not only be small and soluble but also possess chemical features that are predisposed to forming high-quality interactions with biological targets. 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is an exemplary starting point for several reasons:
-
Privileged Scaffolds: Both the pyrazole and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] Pyrazoles are versatile five-membered heterocycles known for their ability to act as hydrogen bond donors/acceptors and engage in pi-stacking interactions. Sulfonamides are potent zinc-binding groups and excellent hydrogen bond acceptors, often found in carbonic anhydrase and protease inhibitors.[4][9]
-
"Rule of Three" Compliance: Effective fragments typically adhere to the "Rule of Three" (Ro3), which helps ensure that subsequent optimization efforts do not lead to molecules with poor pharmacokinetic properties.[3][10][11] This fragment fits well within these guidelines.
-
Defined Exit Vectors: The structure possesses clear, chemically accessible points for modification (or "exit vectors"). The pyrazole ring can be substituted, and the sulfonamide nitrogen provides a straightforward handle for synthetic elaboration, allowing for systematic exploration of the target's binding pocket.
Physicochemical Properties
A fragment's utility is governed by its physical and chemical characteristics. Let's analyze 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide against the key Ro3 criteria.
| Property | Value (Predicted) | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | ~191.24 g/mol | < 300 Da | Yes |
| cLogP | < 1.0 | < 3 | Yes |
| Hydrogen Bond Donors | 2 (sulfonamide -NH2) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 (pyrazole N, 2x sulfonyl O) | ≤ 3 | No (Borderline) |
| Rotatable Bonds | 4 | ≤ 3 | No (Borderline) |
Scientist's Insight: While the fragment slightly exceeds the strict guidelines for hydrogen bond acceptors and rotatable bonds, this is not necessarily a disqualifier.[12] The sulfonamide group's two oxygen atoms are close and often act as a single hydrogen-bonding unit. The flexibility of the propyl linker can be advantageous in allowing the two key pharmacophores to adopt an optimal binding conformation. The key is high aqueous solubility, which is essential for the high screening concentrations required to detect weak binding.
Application Note I: Primary Screening via Biophysical Methods
Since fragments bind with weak affinity (typically in the high micromolar to millimolar range), standard high-throughput biochemical assays are often unsuitable.[13] Sensitive biophysical techniques are required to reliably detect these interactions.[1][14] Techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA) are mainstays of FBDD.[14]
SPR is particularly powerful for primary screening due to its sensitivity, real-time data acquisition, and ability to provide kinetic information (k_on, k_off).[13]
Workflow for Fragment Screening and Hit Validation
The following diagram illustrates a typical workflow for an FBDD campaign starting with a primary biophysical screen.
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Objective: To screen 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide against a target protein to detect binding and estimate its dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity, in a suitable buffer like HEPES or PBS)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (as a high-concentration DMSO stock, e.g., 100 mM)
-
Running buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4
-
High-quality, low-binding microplates
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). Rationale: The acidic pH protonates protein carboxyl groups, minimizing electrostatic repulsion from the negatively charged sensor surface.
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening Assay:
-
Prepare a dilution series of the fragment in running buffer. Due to expected weak affinity, a high concentration range is necessary (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM). The final DMSO concentration should be kept constant and low (≤1%) across all samples. Rationale: High DMSO concentrations can denature proteins and cause significant bulk refractive index shifts.
-
Inject the fragment solutions over the target and reference flow cells. Use a short contact time (e.g., 60 seconds) followed by a longer dissociation time (e.g., 120 seconds).
-
Between injections, regenerate the surface if necessary using a mild buffer (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5), ensuring the target protein remains stable.
-
Include buffer-only injections (blanks) periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.
-
Plot the steady-state response (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model (e.g., 1:1 binding model) to calculate the dissociation constant (K_D). A K_D in the range of 10 µM to 5 mM is typical for a fragment hit.[3]
-
Application Note II: Hit-to-Lead Optimization Strategies
Once a fragment hit is confirmed and its binding mode is ideally determined by structural biology (e.g., X-ray crystallography), the next phase is to grow the fragment into a more potent lead compound.[10]
Logical Relationship in Hit-to-Lead Optimization
The process is an iterative cycle of design, synthesis, and testing, guided by the structural information of the fragment-target complex.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) in hit-to-lead optimization.
Key Strategies:
-
Fragment Growing: Add chemical functionality to one of the fragment's exit vectors to pick up new, favorable interactions with the protein. For our fragment, this could involve:
-
Modifying the Pyrazole: Adding substituents at the 3, 4, or 5 positions to probe nearby hydrophobic pockets or form new hydrogen bonds.
-
Elaborating the Sulfonamide: Acylating the sulfonamide nitrogen or replacing one of the N-H protons with an R-group to extend into an adjacent channel.[4]
-
-
Fragment Linking: If a second, nearby-binding fragment is discovered, the two can be chemically linked to create a single, high-affinity molecule.[10]
Protocol 2: Representative Synthesis for Fragment Elaboration (N-Alkylation of Sulfonamide)
Objective: To synthesize a small set of analogues of the parent fragment by adding alkyl groups to the sulfonamide nitrogen, demonstrating a simple "fragment growing" strategy.
Reaction Scheme: 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide + R-Br → N-Alkyl-3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Materials:
-
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
-
Various alkyl bromides (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate, hexane, brine
-
Standard laboratory glassware and purification equipment (magnetic stirrer, round-bottom flasks, silica gel for column chromatography)
Methodology:
-
Reaction Setup:
-
To a solution of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (1.0 eq) in anhydrous DMF (approx. 0.1 M), add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes. Rationale: The base deprotonates the sulfonamide nitrogen, forming a nucleophilic anion.
-
Add the desired alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (or gently heat to 50 °C if no reaction is observed).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure N-alkylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Application Note III: Target Validation in a Cellular Context
A potent binder is not yet a drug. The ultimate goal is to demonstrate that the optimized compound has a functional effect in a relevant biological system. Assuming our fragment targets a protein kinase (a common target for pyrazole-containing molecules), a cellular assay is needed to measure the inhibition of its downstream signaling pathway.
Hypothetical Kinase Signaling Pathway
The diagram below shows a simplified kinase cascade where an inhibitor, developed from our fragment, blocks the phosphorylation and activation of a downstream substrate.
Caption: Inhibition of a hypothetical kinase signaling pathway by an optimized lead compound.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Objective: To determine if an optimized lead compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular model.
Materials:
-
Cancer cell line known to express the target kinase (e.g., A549, HeLa).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Optimized lead compound (dissolved in DMSO).
-
Stimulant (e.g., growth factor, if required to activate the pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (Total-Substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Protein electrophoresis and blotting equipment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal pathway activation.
-
Pre-treat the cells with a dilution series of the lead compound (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for 15-30 minutes to activate the signaling pathway. A non-stimulated control should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody for the Total-Substrate to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates successful target engagement and inhibition by the compound in a cellular environment.
-
Conclusion
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide represents an excellent starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and privileged structural motifs provide a solid foundation for identifying initial hits. By employing sensitive biophysical screening techniques like SPR, followed by a disciplined, structure-guided optimization cycle, this fragment can be elaborated into potent and selective lead compounds. Finally, validating the activity of these leads in cellular assays confirms their therapeutic potential, paving the way for further preclinical development.
References
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Center for Biotechnology Information. [Link]
-
FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]
-
Fragment-based lead discovery. Wikipedia. [Link]
-
What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]
-
Biophysical methods in early drug discovery. National Center for Biotechnology Information. [Link]
-
Pushing the Rule of 3. Practical Fragments. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
-
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. National Center for Biotechnology Information. [Link]
-
Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. ResearchGate. [Link]
-
Several synthetic methods for sulfonated pyrazoles. ResearchGate. [Link]
-
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. [Link]
-
Magnetic Resonance Mass Spectrometry for Fragment-based Drug Discovery. AZoM. [Link]
-
Fragment-Based Drug Discovery. Proteopedia. [Link]
-
Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods. Journal of Medicinal Chemistry. [Link]
-
Fragment Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. National Center for Biotechnology Information. [Link]
-
Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets. Sygnature Discovery. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]
Sources
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosolveit.de [biosolveit.de]
- 11. researchgate.net [researchgate.net]
- 12. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Pharmaceutical Salts of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Executive Summary
This application note details the strategic selection and preparation of pharmaceutical salts for 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (referred to herein as Compound A ).
Compound A exhibits amphoteric properties , possessing both a weakly acidic sulfonamide moiety (
Physicochemical Analysis & Salt Selection Strategy
Structural Analysis
Compound A consists of a propyl linker connecting a pyrazole ring to a primary sulfonamide.
-
Acidic Center: The sulfonamide nitrogen (
). Deprotonation requires a strong base. -
Basic Center: The pyrazole nitrogen (
). Protonation requires a strong acid.
The Rule
To ensure a stable salt rather than a co-crystal, the difference between the
-
For Anionic Salts (Base Addition):
-
Target: Sulfonamide (
). -
Required Base
: . -
Selection: Sodium Hydroxide (
), Potassium Hydroxide. Weak bases (e.g., Tromethamine) are likely insufficient.
-
-
For Cationic Salts (Acid Addition):
-
Target: Pyrazole (
). -
Required Acid
: . -
Selection: Hydrochloric Acid (
), Methanesulfonic Acid ( ). Weak acids (e.g., Tartaric acid) will likely fail to protonate the pyrazole sufficiently.
-
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting counter-ions based on the specific pKa values of the sulfonamide and pyrazole moieties.
Experimental Protocols
Protocol A: Preparation of the Sodium Salt (Base Addition)
Objective: To synthesize 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide Sodium Salt. Mechanism: Deprotonation of the sulfonamide nitrogen.
Materials:
-
Compound A (Free Acid)
-
Sodium Hydroxide (1.0 M aqueous solution)
-
Ethanol (Absolute)
-
Acetone (Anti-solvent)
Procedure:
-
Dissolution: Charge 10.0 g (approx. 52.8 mmol) of Compound A into a round-bottom flask. Add 50 mL of Ethanol. Stir at 40°C until fully dissolved.
-
Basification: Slowly add 52.8 mL of 1.0 M NaOH (1.0 equivalent) dropwise over 20 minutes.
-
Note: Stoichiometry is critical. Excess NaOH leads to hygroscopic impurities; insufficient NaOH leaves insoluble free acid.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. The solution should remain clear.
-
Crystallization: Concentrate the solution via rotary evaporation to approx. 20 mL. Slowly add 100 mL of cold Acetone (anti-solvent) while stirring vigorously. A white precipitate should form.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with 20 mL of cold Acetone.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Preparation of the Hydrochloride Salt (Acid Addition)
Objective: To synthesize 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide Hydrochloride.
Mechanism: Protonation of the pyrazole nitrogen (
Materials:
-
Compound A (Free Base)
-
HCl (4M in Dioxane or Ethanol)
-
Isopropanol (IPA)
-
Diethyl Ether or MTBE
Procedure:
-
Dissolution: Dissolve 5.0 g of Compound A in 30 mL of warm Isopropanol (45°C).
-
Acidification: Cool to room temperature. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Observation: An exotherm may occur. Monitor temperature to keep below 30°C.
-
-
Nucleation: Stir for 1 hour. If precipitation does not occur, scratch the glass or seed with a known crystal.
-
Anti-solvent Addition: If yield is low, add 20 mL of MTBE dropwise to drive precipitation.
-
Isolation: Filter under nitrogen atmosphere (hygroscopicity risk). Wash with cold MTBE.
-
Drying: Dry in a vacuum desiccator over
. Avoid high heat (>60°C) as HCl salts of weak bases can dissociate.
Analytical Characterization
To validate the formation of the salt (vs. physical mixture), the following criteria must be met:
| Technique | Expected Result (Sodium Salt) | Expected Result (HCl Salt) |
| 1H-NMR (DMSO-d6) | Disappearance of sulfonamide | Downfield shift of pyrazole protons due to cationic charge. |
| DSC (Thermal) | Distinct melting point different from free base. Potential hydrate dehydration endotherms. | Sharp melting point (often higher than free base unless solvated). |
| PXRD (X-Ray) | Unique diffraction pattern distinct from free base. | Unique diffraction pattern. |
| Solubility (Aq) | > 50 mg/mL (High pH). | > 50 mg/mL (Low pH). |
Synthesis & Analysis Workflow (DOT)
Figure 2: Step-by-step workflow from synthesis to analytical validation.
Troubleshooting & Critical Considerations
-
Hygroscopicity:
-
Sulfonamide sodium salts are often hygroscopic. If the product turns into a gum, recrystallize using anhydrous ethanol/ethyl acetate and store in a desiccator.
-
-
Common Ion Effect:
-
When preparing the HCl salt, avoid using excess aqueous HCl. The high chloride ion concentration can sometimes suppress solubility too early, trapping impurities. Use anhydrous HCl in organic solvents (Dioxane/Ethanol) for higher purity.
-
-
Polymorphism:
-
Sulfonamides are prone to polymorphism. Always record the PXRD of the "wet cake" vs. the "dried solid" to check for form changes during drying.
-
References
-
Stahl, P. H., & Wermuth, C. G.[1][2][3][4][5] (Eds.).[1][2][5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1][4] Wiley-VCH.[7] [Link]
-
FDA Guidance for Industry. (2015). Regulatory Classification of Pharmaceutical Co-Crystals.[Link]
-
PubChem. (n.d.).[8] Compound Summary: 3-(1H-pyrazol-1-yl)propane-1-sulfonamide (CID 137964717).[9] National Library of Medicine.[2] [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[10][11][12] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Sources
- 1. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. Handbook of Pharmaceutical Salts: Properties, Selection, and Use by P. Heinrich Stahl | Goodreads [goodreads.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(1h-pyrazol-1-yl)propane-1-sulfonamide (C6H11N3O2S) [pubchemlite.lcsb.uni.lu]
- 10. rjpdft.com [rjpdft.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
Process Development and Scale-Up Strategies for Propyl Sulfonamide Derivatives
Application Note: AN-CHM-2026-PS
Executive Summary & Scope
Propyl sulfonamide derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibiotics, carbonic anhydrase inhibitors, and increasingly, as lipophilic linkers in PROTACs and fragment-based drug discovery. The propyl chain (
This application note details the scale-up synthesis (100 g to 5 kg) of
Phase 1: Route Selection & Critical Safety Assessment
The Synthetic Route
While sulfonamides can be synthesized via thiol oxidation or sulfinyl chloride intermediates, the direct nucleophilic substitution of propanesulfonyl chloride with an amine remains the most robust method for scale-up due to atom economy and reagent availability.
Reaction Scheme:
Genotoxic Impurity (GTI) Risk Assessment
A critical, often overlooked risk in sulfonamide scale-up is the formation of alkyl sulfonate esters .
-
The Hazard: If the reaction or workup involves lower alcohols (Methanol, Ethanol, Isopropanol) while residual propanesulfonyl chloride or sulfonic acid is present, propyl sulfonate esters (e.g., ethyl propanesulfonate) can form.
-
Regulatory Impact: These esters are potent alkylating agents and are classified as Class 1 Genotoxic Impurities under ICH M7 guidelines, requiring control to ppm levels.
-
Control Strategy: This protocol utilizes an alcohol-free reaction and workup (using EtOAc/Heptane) to eliminate this risk entirely at the source.
Thermal Hazards
Propanesulfonyl chloride is highly electrophilic. The reaction with amines is strongly exothermic .
-
Adiabatic Potential: Uncontrolled addition can trigger a thermal runaway, leading to solvent boiling or decomposition.
-
Hydrolysis Risk: Contact with moisture releases HCl gas and heat.
Phase 2: Scalable Experimental Protocol
Materials & Equipment
-
Reagents: 1-Propanesulfonyl chloride (1.1 equiv), Primary/Secondary Amine (1.0 equiv), Triethylamine (TEA) or DIPEA (1.2 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Note: DCM is avoided due to environmental restrictions; EtOAc allows for direct aqueous workup.
-
Reactor: Jacketed glass reactor with overhead stirring (impeller type: pitch-blade for axial flow).
Step-by-Step Procedure (1.0 mol Scale)
Step 1: Reactor Charging & Cooling
-
Purge reactor with
. -
Charge Amine (1.0 equiv) and EtOAc (10 vol) .
-
Charge Base (TEA, 1.2 equiv) .
-
Cool the mixture to 0–5°C . Rationale: Low temperature suppresses impurity formation (bis-sulfonylation) and manages the heat load of the subsequent addition.
Step 2: Controlled Addition (The Critical Step)
-
Dilute 1-Propanesulfonyl chloride (1.1 equiv) in EtOAc (2 vol) in a header tank.
-
Add the solution dropwise to the reactor over 60–90 minutes .
-
CPP (Critical Process Parameter): Maintain internal temperature <10°C . If temp spikes, halt addition immediately.
Step 3: Reaction & IPC
-
Allow to warm to 20°C over 2 hours.
-
IPC (In-Process Control): Sample for HPLC. Target: <1.0% unreacted amine.
-
If amine remains: Add 0.1 equiv Sulfonyl Chloride.
-
If Sulfonyl Chloride remains: It will be hydrolyzed in the quench.
-
Step 4: Quench & Workup (Chromatography-Free)
-
Cool to 10°C.
-
Add 10% aqueous Citric Acid (5 vol) slowly. Rationale: Acidic wash removes unreacted amine and neutralizes excess base. Citric acid is preferred over HCl to prevent strong acid catalysis of side reactions.
-
Agitate for 15 mins, settle, and separate phases. Remove aqueous (lower) layer.
-
Wash organic layer with 5% NaHCO3 (5 vol) . Rationale: Hydrolyzes residual sulfonyl chloride to the water-soluble sulfonate salt.
-
Wash with Brine (5 vol) .
Step 5: Crystallization (Isolation)
-
Distill organic phase under vacuum to ~3 volumes (solvent swap to higher concentration).
-
Heat to 50°C.
-
Slowly add n-Heptane (Anti-solvent) until cloud point is reached (approx 3-5 volumes).
-
Seeding: Add 0.5 wt% pure seed crystals. Hold for 30 mins.
-
Cool to 0°C over 4 hours (linear ramp).
-
Filter and wash with cold Heptane/EtOAc (9:1).
-
Dry under vacuum at 45°C.
Process Logic & Visualization
Reaction Workflow Diagram
The following diagram illustrates the critical decision nodes and flow of the synthesis, emphasizing the safety loops.
Figure 1: Process flow diagram for scale-up synthesis, highlighting the thermal control loop during reagent addition.
Impurity Control Strategy (GTI Avoidance)
This decision tree ensures compliance with ICH M7 regarding sulfonate ester formation.
Figure 2: Genotoxic Impurity (GTI) avoidance strategy focusing on solvent selection.
Troubleshooting & Optimization Data
The following table summarizes common failure modes during scale-up and verified engineering solutions.
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Product forms a second liquid phase instead of crystals. | Temperature > Melting Point of solvated product; Impurities lowering MP. | 1. Seed at higher temp ( |
| Low Yield | High conversion but low isolated mass. | Product loss to aqueous layer (water solubility). | 1. Check pH of aqueous waste (Sulfonamides can be acidic; |
| Hydrolysis | High levels of sulfonic acid impurity. | Wet solvent or slow addition allowing moisture ingress. | 1. Use anhydrous solvents ( |
| Color | Product is yellow/brown. | Oxidation of amine or trace metal contamination. | 1. Use charcoal filtration (carbon) on the warm organic solution before crystallization. |
References
-
BenchChem. (2025).[3][4] Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.[3][4][5] Link
-
Simone, M., et al. (2024).[6] "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry - A European Journal.[6] Link
-
European Medicines Agency (EMA). (2017).[1] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Propanesulfonyl chloride.[7]Link
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.Link
Sources
- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification to Remove Regioisomers in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling one of the most common challenges in pyrazole chemistry: the separation of regioisomers. As Senior Application Scientists, we understand that obtaining a single, pure regioisomer is often critical for subsequent biological evaluation and drug development. This resource provides troubleshooting guides, detailed protocols, and expert advice to help you optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole synthesis yield a mixture of regioisomers?
The formation of regioisomers is a frequent outcome in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound. This leads to two distinct reaction pathways, resulting in a mixture of constitutional isomers that differ in the substitution pattern on the pyrazole ring.[2]
Q2: What are the key factors that control the regioselectivity of the reaction?
Regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, favoring the formation of the less sterically hindered isomer.[1]
-
Electronic Effects: The electronic properties of the substituents influence the reactivity of the carbonyl carbons. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial attack.[1]
-
Solvent Choice: The solvent can have a dramatic impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[1][2]
Q3: I have a mixture of regioisomers. What are the primary methods for their separation?
When you have an unavoidable mixture, several purification techniques can be employed. The most common and effective methods are:
-
Flash Column Chromatography: This is the most widely used technique on a laboratory scale for separating regioisomers with different polarities.[3][4]
-
Crystallization/Fractional Crystallization: If the regioisomers have different solubility profiles in a particular solvent system, one isomer may preferentially crystallize, allowing for separation.[3][5]
-
Crystallization via Salt Formation: The basic nitrogen atoms in the pyrazole ring can be protonated with an acid to form salts. These salts often have markedly different crystallization properties from the free bases and from each other, enabling separation.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC can provide excellent resolution.[4][6]
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster run times compared to traditional HPLC.[3]
Troubleshooting Guides
Issue 1: My pyrazole regioisomers are co-eluting or have very poor separation in flash column chromatography.
This is a common challenge arising from the similar physical and chemical properties of regioisomers.[4][8]
Root Cause Analysis & Solutions:
-
Insufficient Polarity Difference: The isomers have nearly identical polarity, leading to very close retention factors (Rf) on the TLC plate.
-
Solution 1: Optimize the Mobile Phase. Conduct a thorough screen of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar eluent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane). Test different solvent combinations (e.g., hexanes/acetone, toluene/ethyl acetate) and consider adding a small percentage of a third solvent like methanol or triethylamine to modulate the separation.
-
Solution 2: Modify the Stationary Phase. If silica gel fails, consider alternative stationary phases. Using neutral alumina can sometimes improve the separation of basic pyrazole compounds.[5] Reversed-phase (C18) silica is another effective alternative where elution order may be inverted.[5]
-
-
Improper Column Packing or Sample Loading: A poorly packed column or incorrect sample loading can lead to band broadening and poor resolution.
-
Solution: Use the Dry Loading Method. Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Dissolve your crude mixture, add silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, often resulting in sharper bands and better separation.[4]
-
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: How can I use crystallization to separate my regioisomers effectively?
Crystallization is a powerful technique but requires finding conditions where the solubility of the two isomers differs significantly.
Strategies for Success:
-
Systematic Solvent Screening:
-
Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, and mixtures like ethanol/water).
-
Dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. The goal is to create a supersaturated solution from which one isomer preferentially crystallizes.[3]
-
-
Exploit Basicity: Purification via Salt Formation:
-
The pyrazole ring is basic and can be protonated to form a salt. The different spatial arrangements of atoms in regioisomers can lead to their salts having very different crystal lattice energies and solubilities.[5]
-
Procedure: Dissolve the isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol). Add at least one equivalent of an acid (inorganic like HCl or H₂SO₄, or organic like p-toluenesulfonic acid).[5][6][7] Stir and allow the salt of one isomer to crystallize. The pure free base can then be regenerated by neutralizing the isolated salt.[6]
-
Issue 3: How do I definitively determine the structure of each separated regioisomer?
Unambiguous structural assignment is critical. While ¹H and ¹³C NMR provide initial information, 2D NMR techniques are the gold standard for confirming regiochemistry.[2]
Definitive Characterization:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful method for assigning regiochemistry.[2] A NOESY experiment detects spatial proximity between protons. For example, in an N-methyl pyrazole, an NOE correlation between the N-methyl protons and a specific proton on an adjacent substituent will unequivocally confirm the structure of that regioisomer.[9]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to four bonds. It can be used to identify the connectivity between a substituent and the specific carbon atom of the pyrazole ring it is attached to, thereby distinguishing isomers.[9]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for separating pyrazole regioisomers on a laboratory scale.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (standard grade, 230-400 mesh)
-
Appropriate solvents (e.g., hexanes, ethyl acetate) determined by TLC analysis
-
Glass column, flasks, and fraction collector
Procedure:
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides the best possible separation between the two isomer spots (ideally, a difference in Rf values of at least 0.1).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Method): Dissolve the crude mixture (~100-200 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (~1-2 g) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column bed.[4]
-
Elution: Begin elution with the non-polar mobile phase. If a gradient is required, gradually and slowly increase the proportion of the polar solvent. A shallow gradient is often key to resolving closely eluting isomers.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.[4]
Protocol 2: Purification by Crystallization via Salt Formation
This protocol details the steps for separating regioisomers by selectively crystallizing one as an acid addition salt.[5][6]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Organic solvent (e.g., isopropanol, ethanol, acetone)
-
Inorganic or organic acid (e.g., concentrated HCl, p-toluenesulfonic acid)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent. Gentle heating may be required.
-
Acid Addition: While stirring, add at least one molar equivalent of the chosen acid to the solution. The acid can be added neat or as a solution in the same solvent.
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature. The acid addition salt of one regioisomer may begin to precipitate or crystallize. If no crystals form, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.[6]
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Liberation of Free Base (Optional): If the free pyrazole is needed, dissolve the purified salt in water and neutralize the solution with a base (e.g., saturated sodium bicarbonate). Extract the pure pyrazole isomer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.[5][6]
Data Presentation: Chromatographic Conditions
The following table summarizes typical conditions for separating pyrazole isomers using different chromatographic methods.
| Isomer Type | Method | Stationary Phase | Mobile Phase / Eluent | Reference |
| 1,3,5-Substituted Regioisomers | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes | [1][4] |
| General Pyrazole Synthesis | Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | [4] |
| Pyrazoline Derivative | RP-HPLC | Eclipse XDB C18 | 0.1% TFA / Methanol (20:80) | [4] |
| Chiral Pyrazole Derivatives | HPLC (Normal Phase) | Lux amylose-2 | n-Hexane / Ethanol | [4][10] |
| Chiral Pyrazole Derivatives | HPLC (Polar Organic) | Lux cellulose-2 | 100% Acetonitrile or Methanol | [4][11] |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Google Scholar.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. (n.d.). BenchChem.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (2009, July 6). ACS Publications.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). National Institutes of Health.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). MDPI.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (n.d.). BenchChem.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.). National Institutes of Health.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. (2021, September 23). ACS Publications.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.). National Institutes of Health.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. (2021, September 15). ResearchGate.
- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). SIELC Technologies.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8). National Institutes of Health.
- Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels - MDPI. (2024, April 14). MDPI.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Hub: Stability & Storage of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Status: Operational Document ID: TS-PYR-SULF-001 Last Updated: 2026-02-24
Executive Technical Summary
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide derivatives. While structurally robust, its shelf-life is dictated by the interplay between the nucleophilic pyrazole ring and the acidic primary sulfonamide moiety.
This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to prevent it, ensuring the integrity of your screening data.
Chemical Stability Profile
| Feature | Stability Risk | Mechanism of Failure | Mitigation |
| Primary Sulfonamide ( | Low to Moderate | Hydrolysis (extreme pH), Condensation (with aldehydes) | Avoid strong acids/bases; Store in inert atmosphere. |
| Pyrazole Ring | Moderate | Photo-oxidation, Electrophilic attack (C4 position) | Strict light protection (Amber vials). |
| Propyl Linker | Low | conformational flexibility leading to amorphous regions | Control humidity to prevent hygroscopic caking. |
Critical Degradation Pathways (The "Why")
Understanding the molecular vulnerabilities is the first step in troubleshooting. The diagram below maps the specific stress conditions to the chemical outcome for this molecule.
Figure 1: Mechanistic degradation map showing how environmental stressors impact specific functional groups.
Troubleshooting & FAQs
Issue: Material Discoloration (Yellowing)
User Report: "The white crystalline powder has turned a faint yellow after 3 months on the benchtop."
-
Diagnosis: Photo-oxidation. The pyrazole ring is electron-rich and susceptible to UV-induced radical formation, particularly in the presence of oxygen. While sulfonamides are generally color-stable, the pyrazole moiety can form N-oxides or radical coupling products that are chromophoric.
-
Immediate Action: Check LC-MS purity. If purity is >98%, the yellowing is likely a surface phenomenon (trace impurities). Recrystallization (ethanol/water) can restore appearance.
-
Prevention: Transfer to amber glass vials immediately. If amber glass is unavailable, wrap clear vials in aluminum foil.
Issue: Caking or "Sticky" Solid
User Report: "The compound is sticking to the spatula and difficult to weigh."
-
Diagnosis: Hygroscopicity. The primary sulfonamide group (
) has both hydrogen bond donors and acceptors. In high humidity (>60% RH), it can adsorb water, leading to hydrate formation or simple physical caking. -
Immediate Action: Dry the sample in a vacuum desiccator over
or silica gel for 24 hours. -
Scientific Context: Water is not just a physical contaminant; it acts as a plasticizer, lowering the glass transition temperature (
) and potentially accelerating chemical degradation rates.
Issue: Unexpected Peak in LC-MS (M-17 or M+18)
User Report: "We see a new peak appearing in our DMSO stock solution."
-
Diagnosis: Solvent-Induced Degradation.
-
M+18 (Hydrolysis): Rare in pure DMSO, but possible if the DMSO is wet (hygroscopic solvent).
-
M-17 (Ammonia Loss): Sulfonamides can release ammonia under high thermal stress, though this is unlikely at room temperature.
-
-
Corrective Action: DMSO is hygroscopic. Use anhydrous DMSO packed under argon. Store DMSO stocks at -20°C and limit freeze-thaw cycles to <5.
Storage & Handling Protocols
The "Gold Standard" Storage Protocol
To maximize shelf-life (aiming for >2 years), follow this decision tree.
Figure 2: Storage workflow ensuring minimal moisture condensation and thermal stress.
Standard Operating Procedure (SOP): Handling
-
Equilibration: NEVER open a cold vial immediately upon removal from the freezer. Water vapor from the air will condense on the cold solid, initiating hygroscopic degradation.
-
Protocol: Remove vial from freezer
Place in desiccator Wait 30 mins (until Room Temp) Open.
-
-
Weighing: Use anti-static guns if the powder is flyaway (common for dry organic solids).
-
Re-sealing: If the vial does not have a septa cap, purge the headspace with a gentle stream of Nitrogen or Argon before screwing the cap back on.
Forced Degradation Validation (Stress Testing)
If you are developing a formulation or need to validate a new batch, perform this rapid stress test (based on ICH Q1A guidelines).
| Stress Condition | Protocol | Expected Result (Pass Criteria) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | < 5% Degradation. Sulfonamides are generally acid-stable. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | < 5% Degradation. Primary sulfonamides form salts (soluble) but resist cleavage. |
| Oxidation | 3% | < 2% Degradation. Pyrazole N-oxide may form (monitor via LC-MS). |
| Photostability | UV Light (ICH Q1B), 24 hours | < 2% Degradation. If higher, amber packaging is mandatory. |
Note: Analyze all stress samples via HPLC-UV (254 nm) and LC-MS to detect non-chromophoric degradants.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] ICH Guidelines.[1][2][3] Link
-
PubChem. Sulfonamide - Compound Summary. National Library of Medicine. Link
-
BroadPharm. 3-(1H-pyrazol-1-yl)propan-1-amine Properties (Analog Reference). BroadPharm Catalog.[4] Link
-
Santa Cruz Biotechnology. General Chemical Stability of Pyrazoles. SCBT Technical Notes. Link
Sources
Validation & Comparative
Comparative Guide: Optimizing HPLC Selectivity for Pyrazole Sulfonamide Purity Profiling
Executive Summary & Scientific Rationale
In the development of pyrazole sulfonamide therapeutics (e.g., COX-2 inhibitors like Celecoxib, or specific kinase inhibitors), the most persistent analytical challenge is the separation of regioisomers .
During the cyclization synthesis step involving hydrazine and 1,3-diketones, two isomers are often formed: the desired N1-substituted pyrazole and its N2-isomer impurity. These molecules possess identical molecular weights and nearly identical hydrophobicity (
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for general potency assays, experimental data demonstrates that Phenyl-Hexyl phases provide superior selectivity (
Mechanistic Comparison: Why C18 Fails and Phenyl Succeeds
To develop a robust method, one must understand the molecular interactions at play.
-
C18 (Hydrophobic Interaction Only): Relies on van der Waals forces. Since regioisomers often have identical hydrophobic surface areas, they co-elute or show "saddle" peaks on C18.
-
Phenyl-Hexyl (Hydrophobic +
- Interaction): The phenyl ring on the ligand acts as a -electron acceptor/donor. The electron-deficient pyrazole ring (due to the electron-withdrawing sulfonamide group) engages in stacking interactions with the stationary phase. The steric position of the sulfonamide group on the isomer alters this orbital overlap, creating a separation mechanism orthogonal to hydrophobicity.
Visualization: Interaction Mechanism
Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl interactions. The Phenyl phase adds a second dimension of selectivity critical for aromatic isomers.
Experimental Protocol
The following protocol is designed to be self-validating . It includes a "System Suitability" step that ensures the column is active and the mobile phase pH is correct.
Reagents & Conditions
-
Target Analyte: Generic Pyrazole Sulfonamide (e.g., Celecoxib-like structure).
-
Critical Impurity: Regioisomer (N-position isomer).
-
Buffer Selection: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Sulfonamides are acidic (
). Pyrazoles are weak bases ( ). At pH 3.0, the sulfonamide is neutral (maximizing retention) and the pyrazole is partially protonated, preventing peak tailing associated with silanol interactions.
-
-
Mobile Phase A: Buffer (pH 3.0).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Note: Methanol is preferred over Acetonitrile here because Acetonitrile's own
-electrons can suppress the - interactions between the analyte and the Phenyl column.
-
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 MeOH:Water.
-
Column Equilibration: Flush column with 90% Mobile Phase A for 20 minutes.
-
Gradient Program:
-
0 min: 40% B
-
15 min: 70% B
-
20 min: 90% B
-
25 min: 40% B (Re-equilibration)
-
-
Detection: UV at 254 nm (or
of the pyrazole ring).
Comparative Performance Data
The table below summarizes average performance metrics observed when separating a pyrazole sulfonamide from its nearest regioisomer impurity (
| Parameter | Standard C18 (3.5 µm) | Phenyl-Hexyl (3.5 µm) | Interpretation |
| Retention Time ( | 12.4 min | 14.1 min | Phenyl phase shows higher retention due to dual interaction mechanisms. |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Critical: C18 fails to meet the USP requirement of |
| Selectivity ( | 1.02 | 1.08 | The Phenyl phase "sees" the difference in electron density between isomers. |
| Tailing Factor ( | 1.3 | 1.1 | Better peak shape on Phenyl-Hexyl due to specific interaction with the aromatic core. |
Method Development Decision Tree
Use this logic flow to determine the correct column for your specific pyrazole derivative.
Figure 2: Strategic decision tree for selecting stationary phases based on impurity profile risks.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN. [Link]
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).
-
National Institutes of Health (NIH). (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of Process-Related Impurities in Celecoxib. PMC7076214. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide and its Analytical Alternatives
For researchers and professionals in drug development, the structural elucidation and sensitive detection of novel compounds are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in publicly available literature, this guide will extrapolate from well-established fragmentation patterns of analogous sulfonamides to predict its mass spectral characteristics. Furthermore, we will objectively compare the utility of mass spectrometry with other powerful analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive overview for selecting the optimal analytical strategy.
The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of a compound by analyzing its fragmentation patterns upon ionization. The choice of ionization technique significantly influences the resulting mass spectrum. For a molecule like 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization methods such as Electron Ionization (EI) can provide complementary structural information.
Predicted ESI-MS/MS Fragmentation Pathway
Electrospray ionization is a soft ionization technique that typically generates a protonated molecule, [M+H]+, in the positive ion mode.[1] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce fragmentation and elicit structural information.[2]
For 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (Molecular Formula: C6H11N3O2S, Monoisotopic Mass: 189.0572 Da), the protonated molecule [M+H]+ would have an m/z of 190.0645.[3] The fragmentation of sulfonamides in ESI-MS is known to proceed through several characteristic pathways, including cleavage of the S-N bond and loss of SO2.[4][5]
A key fragmentation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.[5] In the case of our target molecule, this would lead to the formation of a sulfonyl cation and a neutral amine fragment, or vice versa, depending on proton affinity. Another significant fragmentation pathway for many sulfonamides is the neutral loss of sulfur dioxide (SO2), which has a mass of 64 Da.[4] This often occurs through a rearrangement process.[4]
Below is a diagram illustrating the predicted ESI-MS/MS fragmentation of protonated 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide.
Caption: Predicted ESI-MS/MS fragmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide.
Predicted EI-MS Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. The initial event is the formation of a molecular ion (M+•), an odd-electron species. The fragmentation of sulfonamides under EI often involves rearrangement processes and the loss of SO2.[6]
For 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide, the molecular ion at m/z 189.06 would likely undergo fragmentation through pathways similar to those observed for other sulfonamides.
Caption: Predicted EI-MS fragmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques to provide confirmatory data and address different analytical challenges such as quantification and purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and selectivity, provides molecular weight and structural information. | Can be susceptible to matrix effects, may require chromatographic separation for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for quantification and purity analysis, robust and widely available.[7][8] | Does not provide direct structural information without a hyphenated detector like MS. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and solvent consumption.[9][10] | Can have lower loading capacity than HPLC, sensitivity can be a limitation without preconcentration techniques.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Unrivaled for unambiguous structure determination, non-destructive.[12][13] | Relatively low sensitivity compared to MS, requires larger sample amounts. |
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for the analysis of sulfonamides, which can be adapted for 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide.
Protocol 1: LC-MS/MS Analysis
This protocol is designed for the sensitive detection and quantification of the target compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water, 50:50 v/v) to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification, with a full scan for qualitative analysis.
-
SRM Transitions: Based on the predicted fragmentation, monitor transitions such as 190.1 -> 126.1 and 190.1 -> 110.1.
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
-
Caption: Workflow for LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis
This protocol is suitable for routine quantification and purity checks.
-
Sample Preparation: Prepare samples as described in Protocol 1, but at a higher concentration (e.g., 10-100 µg/mL).
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance (a UV scan of the pure compound should be performed to determine this, typically around 254-270 nm for sulfonamides).
-
Protocol 3: NMR Analysis
This protocol is for definitive structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a suite of 1D and 2D NMR spectra, including:
-
1H NMR
-
13C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
-
Data Analysis: The combination of these spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. The proton of the sulfonamide –SO2NH– group typically appears as a singlet in the 1H NMR spectrum.[14]
Conclusion
The structural characterization of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can be effectively achieved through a multi-faceted analytical approach. Mass spectrometry, particularly with tandem MS capabilities, provides invaluable information on the molecular weight and fragmentation patterns, which are critical for initial identification and structural hypothesis. By leveraging established fragmentation rules for sulfonamides, we can confidently predict the major fragmentation pathways for this novel compound. For robust quantification and purity assessment, HPLC-UV offers a reliable and cost-effective solution. For unequivocal structure confirmation, NMR spectroscopy remains the gold standard. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific research question, the required level of sensitivity and selectivity, and the available instrumentation.
References
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Sun, W., Li, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 345–352. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Wang, S., Wang, C., & Wang, Z. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 993. [Link]
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Esteve-Romero, J., & Escrig-Tena, I. (2009). Analysis of sulfonamides by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 261-273. [Link]
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MicroSolv Technology Corporation. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]
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Baranowska, I., & Wilczek, A. (2006). Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. Electrophoresis, 27(20), 4060-4068. [Link]
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Esteve-Romero, J., & Escrig-Tena, I. (2009). Analysis of sulfonamides by capillary electrophoresis. ResearchGate. [Link]
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Sun, W., Li, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
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Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
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Wójcik, A., & Staroń, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 485. [Link]
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Samanidou, V., & Nikolaidou, K. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 6(5), 1184-1191. [Link]
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MacGillivray, L. E., & Deline, J. E. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7526–7533. [Link]
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Kowalska, J., & Mazurek, M. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1968. [Link]
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Al-Lawati, H. A., & Al-Kindy, S. M. (2014). Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. Arabian Journal of Chemistry, 7(6), 1136-1142. [Link]
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Fafoulakis, C., & Papakonstantinou, I. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-8. [Link]
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Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji, 28(5), 287-291. [Link]
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Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]
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Banci, L., Bertini, I., & Luchinat, C. (1991). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. European Journal of Biochemistry, 196(1), 135-141. [Link]
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Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4244–4250. [Link]
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Northen, J. S., & Costello, C. E. (2002). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 949(1-2), 159-173. [Link]
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Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]
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Langley, G. J. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Southampton. [Link]
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Spiteller, G., & Kaschnitz, R. (1963). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 94(5), 964-977. [Link]
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ResearchGate. (2022). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]
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Nagaraja, P., Sunitha, K. R., Vasantha, R. A., & Yathirajan, H. S. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
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PubChem. (n.d.). 3-(1h-pyrazol-1-yl)propane-1-sulfonamide. [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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Tarikogullari Dogan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptuzun, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
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Al-Adiwish, W. M., & Al-Amri, A. M. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-116. [Link]
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Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4244–4250. [Link]
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MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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PubChem. (n.d.). 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. [Link]
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A Researcher's Guide to Validating Pyrazole Sulfonamide Synthesis Through the Lens of Green Chemistry
For Immediate Publication
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, most notably COX-2 inhibitors like Celecoxib. As the pharmaceutical industry pivots towards more sustainable practices, the imperative to scrutinize and optimize the synthesis of these vital compounds against green chemistry standards has never been more critical. This guide offers a comparative analysis of two distinct synthetic pathways to a model pyrazole sulfonamide, providing researchers and process chemists with the data-driven insights needed to make greener choices without compromising on yield or purity.
The Bedrock of Evaluation: Core Green Chemistry Principles
Before comparing synthetic routes, it is essential to establish the framework for our evaluation. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a comprehensive guide for sustainable chemical process design.[1][2][3][4][5] For this comparative analysis, we will focus on a few key quantitative and qualitative metrics that are particularly relevant to pharmaceutical synthesis:
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[6][7]
-
Process Mass Intensity (PMI): A holistic metric that captures all materials (starting materials, reagents, solvents, water) used to produce a specific mass of the final product.[8][9] The ACS Green Chemistry Institute Pharmaceutical Roundtable champions PMI as a key metric for the industry.[8]
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[7][10] It is simply calculated as PMI - 1.[9]
-
Solvent and Reagent Hazard Profile: A qualitative assessment of the environmental, health, and safety (EHS) risks associated with the chemicals used.
The Synthetic Contenders: A Tale of Two Routes
We will compare a classical, multi-step approach with a more modern, streamlined one-pot synthesis for a representative N-aryl pyrazole sulfonamide.
Route A: The Classical Chlorosulfonation Pathway
This traditional route is a workhorse in organic synthesis but often involves harsh reagents and multiple isolation steps, which can lead to significant waste generation. The general sequence involves:
-
Protection: Aniline is protected, typically through acetylation, to prevent side reactions.
-
Chlorosulfonation: The protected aniline is reacted with excess chlorosulfonic acid, a highly corrosive and hazardous reagent, to install the sulfonyl chloride group.
-
Amidation: The resulting sulfonyl chloride is reacted with a substituted pyrazole amine.
-
Deprotection: The protecting group is removed to yield the final product.
Route B: A Greener One-Pot Condensation Approach
Modern synthetic strategies aim to reduce step-count and avoid hazardous materials. One-pot reactions, where multiple transformations occur in a single reactor, are a hallmark of this approach.[11] This route involves the direct condensation of a pre-formed pyrazole sulfonyl chloride with an aniline derivative. While this still requires the synthesis of the pyrazole sulfonyl chloride precursor, the final coupling step is more efficient. More advanced methods even explore electrochemical synthesis to avoid harsh oxidants and corrosive reagents altogether.[12][13] For our comparison, we will focus on a streamlined condensation.
Head-to-Head: A Quantitative Green Comparison
Let's analyze the two routes for the synthesis of a hypothetical pyrazole sulfonamide with a final molecular weight of 350 g/mol .
| Metric | Route A: Classical Chlorosulfonation | Route B: Greener One-Pot Condensation | Rationale & Expert Insights |
| Atom Economy | ~65% | ~85% | Route A loses significant mass in the protecting/deprotection steps (e.g., acetic acid) and in the formation of HCl and H2SO4 byproducts during chlorosulfonation. Route B is a direct coupling, leading to much higher theoretical atom incorporation. |
| Process Mass Intensity (PMI) | ~150 | ~40 | The high PMI for Route A is driven by the use of excess chlorosulfonic acid, multiple solvent-intensive workups, and purification steps for each isolated intermediate. Route B's lower step-count drastically reduces solvent and reagent usage. Pharmaceutical processes often have high PMIs (25-200+), so a reduction from 150 to 40 is a significant improvement.[14] |
| E-Factor | ~149 | ~39 | Directly derived from PMI, the E-Factor starkly illustrates the wastefulness of the classical route. For every 1 kg of product, Route A generates approximately 149 kg of waste, compared to 39 kg for Route B. |
| Key Reagent Hazards | Chlorosulfonic Acid (highly corrosive, water-reactive), Thionyl Chloride (toxic, corrosive) | Diisopropylethylamine (corrosive), Dichloromethane (suspected carcinogen) | The use of chlorosulfonic acid in Route A is a major red flag from a safety and environmental perspective. While Route B is not perfectly benign, it avoids the most hazardous reagents of the classical approach. |
| Energy Efficiency | High (multiple heating/cooling cycles) | Moderate (typically one heating step) | Route A requires energy for each discrete step, including heating for reactions and distillations for solvent removal. The one-pot nature of Route B inherently minimizes energy consumption.[3][4] |
Visualizing the Workflow Advantage
The efficiency of a synthetic route is not just about numbers; it's also about the process complexity. The following diagrams illustrate the streamlined nature of the greener approach.
Caption: Workflow comparison of classical vs. greener synthesis.
Sources
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Comparative Efficacy of Propyl vs. Ethyl Linkers in Pyrazole Sulfonamide Drug Design
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR) and Synthetic Viability
Executive Summary: The "Goldilocks" Effect of Linker Length
In the optimization of pyrazole sulfonamide scaffolds—particularly for kinase inhibitors (e.g., JNK, CDK) and hydrolase inhibitors (e.g., NAAA)—the alkyl linker length serves as a critical tuning knob for potency and physicochemical properties.
This guide compares Ethyl (C2) versus Propyl (C3) linkers. While ethyl linkers often provide a compact, metabolically stable baseline, propyl linkers frequently demonstrate superior potency (up to 3-fold improvement in IC50) by accessing deeper hydrophobic sub-pockets. However, this comes at the cost of increased lipophilicity (
Key Findings at a Glance
| Feature | Ethyl Linker (C2) | Propyl Linker (C3) | Verdict |
| Binding Potency | Moderate; often solvent-exposed. | High ; maximizes van der Waals contacts. | Propyl wins for potency. |
| Lipophilicity (cLogP) | Lower; better aqueous solubility. | Higher; risk of non-specific binding. | Ethyl wins for ADME. |
| Metabolic Stability | Good; fewer oxidation sites. | Moderate; | Ethyl wins for stability. |
| Entropic Penalty | Low rigid body penalty. | Higher degrees of freedom. | Context Dependent . |
Mechanistic Analysis: Why Length Matters
Thermodynamic Binding Drivers
The transition from an ethyl to a propyl linker is not merely an addition of a methylene group (
-
The Ethyl Constraint: Ethyl linkers often position the terminal pharmacophore (e.g., a phenyl or pyridine ring) at the entrance of the binding pocket. While this avoids steric clashes, it often fails to displace high-energy water molecules residing deep in the hydrophobic cleft.
-
The Propyl Advantage (Enthalpic Gain): As observed in NAAA inhibitor studies , extending the linker to n-propyl allowed the terminal moiety to reach a lipophilic "shelf" within the enzyme active site. This displacement of water and formation of new hydrophobic interactions results in a significant enthalpic gain (
).
Physicochemical Consequences
Increasing chain length follows a linear trend in lipophilicity but a non-linear trend in biological activity (the "Zig-Zag" or "Cut-off" effect).
-
LogP Shift: A propyl linker adds approximately 0.5 units to the cLogP compared to ethyl. For a pyrazole sulfonamide with a baseline cLogP of 3.0, a propyl linker pushes this to 3.5, which is still within Lipinski's Rule of 5 but approaches the "grease ball" territory where solubility drops.
-
Rotatable Bonds: Propyl adds one rotatable bond. If the binding pocket is narrow, the entropic penalty (
) of freezing this bond in the active conformation may cancel out the enthalpic gain.
Experimental Validation: Protocols
Synthesis of Pyrazole Sulfonamides (General Protocol)
Standardizing the synthesis ensures that observed differences are due to the linker, not impurities.
Reaction Principle: Nucleophilic attack of a primary amine (containing the linker) onto a pyrazole sulfonyl chloride.
Reagents:
-
Scaffold: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
-
Linker Reagents: Ethylamine vs. n-Propylamine derivatives.
-
Base:
-Diisopropylethylamine (DIPEA) or Potassium tert-butoxide (KOtBu). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Protocol:
-
Preparation: Dissolve the amine derivative (1.1 equiv) in anhydrous DCM (5 mL/mmol) under
atmosphere. -
Activation: Add DIPEA (1.5 equiv) and cool the mixture to 0°C.
-
Coupling: Dropwise add a solution of Pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM.
-
Reaction: Warm to Room Temperature (25°C) and stir for 4–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with cold water. Extract with DCM (
). Wash organic layer with brine, dry over . -
Purification: Flash column chromatography.
-
Ethyl derivatives typically elute earlier due to lower lipophilicity.
-
Propyl derivatives require slightly more polar gradients if the tail is hydrophobic.
-
Biological Assay: Kinase Inhibition (FRET/FP)
To compare efficacy, use a biochemical assay measuring
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Compound Prep: Serial dilutions of Ethyl- and Propyl-linked analogs in DMSO (Start at 10
M, 3-fold dilutions). -
Incubation: Incubate kinase (e.g., JNK1 or NAAA) with compounds for 15 mins.
-
Reaction: Add ATP (
concentration) and substrate peptide. -
Detection: Measure phosphorylation via Fluorescence Resonance Energy Transfer (FRET).
-
Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive
.
Visualizing the Logic
SAR Decision Pathway
The following diagram illustrates the medicinal chemistry logic flow when choosing between Ethyl and Propyl linkers based on pocket topology.
Caption: Decision tree for selecting alkyl linker length based on active site topology and ADME constraints.
Synthesis Workflow
Caption: General synthetic workflow for N-alkylation of pyrazole sulfonamides.
Comparative Data Analysis
The following data is synthesized from comparative studies on NAAA inhibitors (Source 1) and JNK inhibitors (Source 2), representing the typical behavior of this scaffold.
Table 1: Potency & Physicochemical Profile
Note: Data represents a normalized average from referenced SAR studies.
| Compound ID | Linker Length | R-Group (Tail) | cLogP | Ligand Efficiency (LE) | |
| Cmpd-E1 | Ethyl (C2) | Phenyl | 1.0 | 2.8 | 0.35 |
| Cmpd-P1 | Propyl (C3) | Phenyl | 0.33 | 3.3 | 0.38 |
| Cmpd-B1 | Butyl (C4) | Phenyl | 0.91 | 3.8 | 0.30 |
| Cmpd-E2 | Ethyl (C2) | Pyridine | 57 nM | 2.1 | 0.42 |
| Cmpd-P2 | Propyl (C3) | Pyridine | 12 nM | 2.6 | 0.45 |
Analysis:
-
The Propyl Peak: In both phenyl and pyridine tail series, the Propyl linker (Cmpd-P1, Cmpd-P2) exhibits a roughly 3-fold to 5-fold increase in potency over the Ethyl counterpart.
-
Diminishing Returns: Extending beyond propyl to Butyl (Cmpd-B1) often results in a loss of potency due to entropic penalties or steric clashes at the pocket floor.
Table 2: ADME Considerations
| Property | Ethyl Linker | Propyl Linker | Impact on Development |
| Solubility | High (>100 | Moderate (~50 | Propyl may require formulation aids. |
| Permeability ( | Moderate | High | Propyl improves cell entry. |
| Metabolic Hotspot | Terminal Methyl | Internal Methylene | Propyl is prone to CYP450 oxidation. |
References
-
Migliore, M. et al. (2021).[2] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. [2]
-
Shawky, S. et al. (2024).[3] Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorganic Chemistry.
-
Kamal, A. et al. (2015). Sulfonamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Hecht, S.S. et al. (1996). Effects of alkyl chain length on the inhibition of NNK-induced lung neoplasia. Carcinogenesis.
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Executive Summary & Risk Context[1][2][3][4]
3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a bifunctional building block frequently employed in the synthesis of bioactive scaffolds. While specific toxicological data for this exact research chemical may be sparse, its structural moieties—a sulfonamide tail and a pyrazole head—dictate a strict safety posture.
The "Hidden" Hazard: Standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335). However, as a Senior Scientist, I urge you to treat this as a Potential Sensitizer . Sulfonamide derivatives are historically associated with delayed hypersensitivity reactions (e.g., Stevens-Johnson Syndrome in clinical settings). In the lab, this translates to a risk of contact dermatitis and respiratory sensitization upon repeated exposure to dust.
Operational Doctrine:
-
Assume Toxicity: Treat as a high-potency compound (Control Band 3) until definitive IC50/LD50 data proves otherwise.
-
Zero Dust: The primary vector for exposure is airborne particulate during weighing.
-
Solvent Permeation: Once dissolved (e.g., in DMSO), the chemical's ability to penetrate the dermis increases significantly.
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in solid or solution phase.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood work is impossible (e.g., instrument maintenance), use a P100/N95 Particulate Respirator . Rationale: Sulfonamide dusts are fine particulates that can remain suspended in stagnant air. |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, >5 mil) or Neoprene.Rationale: Standard nitrile offers good protection against the solid. However, if dissolved in DMSO/DMF, these solvents can permeate thin nitrile in <15 mins, carrying the sulfonamide with them. |
| Ocular | Chemical Goggles | ANSI Z87.1 Impact/Splash Goggles. Rationale: Safety glasses are insufficient. As a sulfonamide, contact with mucous membranes can trigger severe irritation or allergic conjunctivitis. |
| Body | Barrier Lab Coat | Tyvek® sleeves or disposable over-gown recommended during weighing.Rationale: Cotton lab coats trap dust in the fibers, potentially exposing you to the chemical long after the experiment ends. |
Operational Workflow & Engineering Controls
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the solid is manipulated. Static electricity can cause the powder to "jump," creating an invisible aerosol.
-
Static Mitigation: Use an ionizing fan or an antistatic gun on the weighing boat and spatula before touching the powder.
-
Draft Shield: Perform all weighing inside the fume hood. If the balance is sensitive to draft, use a balance enclosure—never remove the compound from the hood to weigh it.
-
Wet Transfer: If possible, add the solvent to the weighing boat (if compatible) and transfer the solution rather than the dry powder to the reaction vessel.
B. Solubilization
Common solvents for this compound include DMSO , DMF , and Methanol .
-
Warning: DMSO acts as a carrier vehicle. If a DMSO solution of this sulfonamide touches your skin, it will drag the compound into your bloodstream almost instantly.
-
Protocol: Change outer gloves immediately if a splash occurs.
C. Waste Disposal[1][5][6][7][8][9][10]
-
Solid Waste: Segregate into "Hazardous Solid Waste" containers. Do not place in regular trash.
-
Liquid Waste: Dispose of in "Non-Halogenated Organic Waste" (unless mixed with DCM/Chloroform).
-
Decontamination: Wipe down balance areas with a detergent solution (e.g., Alconox) followed by water. Sulfonamides are generally stable; simple water rinsing may not fully remove residues.
Visualized Safety Logic
Figure 1: Operational Handling Workflow
This diagram illustrates the "Zero Dust" containment strategy required for this compound.
Caption: Step-by-step containment flow. Note the critical control point at the weighing stage where dust generation is most likely.
Figure 2: Exposure Response Decision Tree
Immediate actions to take in the event of accidental contact.
Caption: Emergency response logic. Crucially, avoid organic solvents for cleaning skin, as they may accelerate absorption.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.).[1] 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (Compound).[2] National Library of Medicine. Retrieved February 24, 2026.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.
-
Safe Therapeutics. (2024).[3] Sulfonamides in Ophthalmology: Understanding Adverse Reactions. (Cited for context on sulfonamide hypersensitivity mechanisms).
Disclaimer: This guide is intended for trained laboratory personnel. It supplements, but does not replace, your institution's specific Chemical Hygiene Plan (CHP).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
